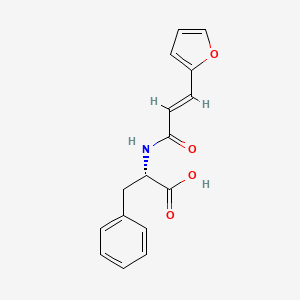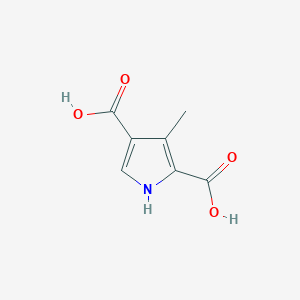
3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, offering a direct synthetic entry to pyrrole derivatives (Alizadeh et al., 2008). Another method describes the general synthesis of pyrrole-2-carboxylic acid derivatives via the reaction of 2H-azirines with enamines, highlighting the versatility in producing various substituted pyrroles (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, has been elucidated using X-ray diffraction techniques. For example, the crystal structure of 2-methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione was determined, providing insight into the planar fused ring system and substituent effects on the 13C NMR spectra (Arnold et al., 1991).
Chemical Reactions and Properties
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid and its derivatives undergo various chemical reactions, including cycloaddition with activated methylene isocyanides for regioselective synthesis of substituted pyrroles. This method allows for precise control over substituent introduction at different positions on the pyrrole ring (Misra et al., 2007).
Physical Properties Analysis
The study of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding the material aspects of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives. These properties significantly influence the compound's applicability in different domains, although specific studies focusing solely on these aspects are scarce and require further investigation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for the application of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives. For instance, the acylation reaction of pyrrolidine-2,4-diones illustrates the compound's ability to form 3-acyltetramic acids, demonstrating its reactivity and potential for further functionalization (Jones et al., 1990).
Applications De Recherche Scientifique
-
- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Synthesis of Cholecystokinin Antagonists, Benzopyran Antihypertensives, and Azepinediones
- Pyrrole in Medicinal Hetero-aromatics
- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
- Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes refer to specific safety, health, and environmental hazards, as well as recommended precautionary measures.
Propriétés
IUPAC Name |
3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKMLHVAWYDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332135 | |
| Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
CAS RN |
3780-41-4 | |
| Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



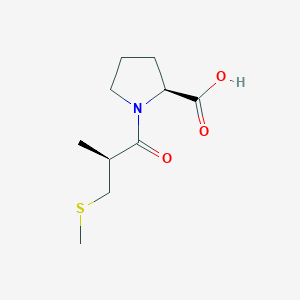
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)
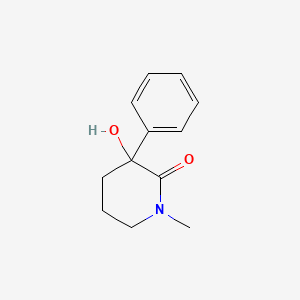
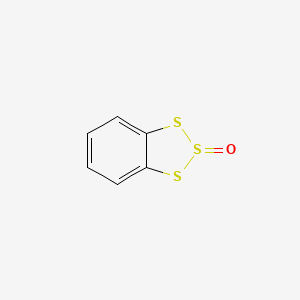

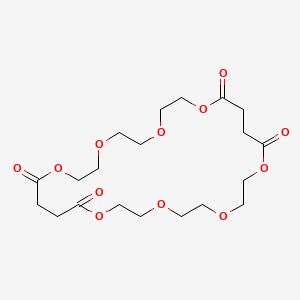
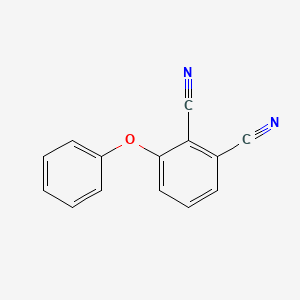
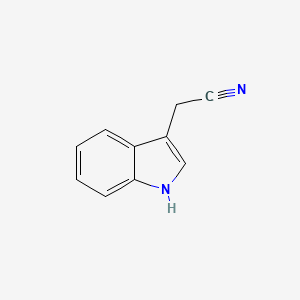
![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)
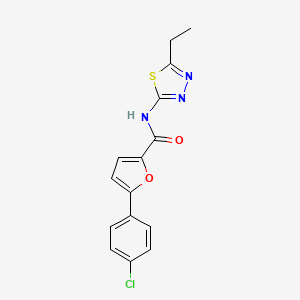
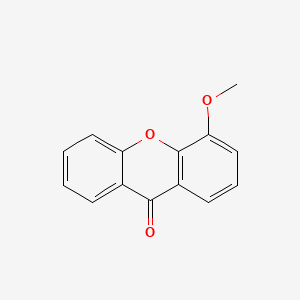

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)
